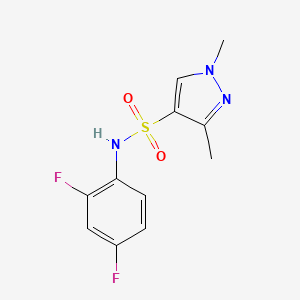![molecular formula C16H17N9O3 B11066940 N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B11066940.png)
N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide is a fascinating compound with a complex structure. Let’s break it down:
-
1,3-Benzodioxole Ring System: : This compound features a 1,3-benzodioxole ring system, which is a common structural motif found in various natural and synthetic compounds. These compounds exhibit diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
-
Aryltetrahydropyranylmethylamine Derivatives: : Our compound contains an amino group (NH₂) linked to a tetrahydropyran ring. Such derivatives have been explored for their pharmacological properties .
Preparation Methods
Let’s explore the synthetic routes:
- Alkylation and Reduction:
- Starting from 2-(1,3-benzodioxol-5-yl)acetonitrile, alkylation with bis(2-chloroethyl) ether yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile.
- Reduction of the latter with lithium tetrahydroaluminate produces [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine (key intermediate).
- Aryloxymethyloxirane Reaction:
- The key intermediate reacts with aryloxymethyloxiranes to form 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols.
- Chloroacetyl Chloride Reaction:
- Treatment of the same amine with chloroacetyl chloride leads to N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide.
- Secondary Amine and Hetarenethiol Reactions:
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Lithium tetrahydroaluminate, aryloxymethyloxiranes, chloroacetyl chloride, secondary amines, and hetarenethiols.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Potential as a building block for novel compounds.
Biology and Medicine: Investigate its effects on cellular processes, receptors, and enzymes.
Industry: Explore applications in materials science, drug discovery, and catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, influencing biological processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other compounds.
Similar Compounds: Explore related structures, e.g., CUR61414 (N-{[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethyl-benzamide).
Properties
Molecular Formula |
C16H17N9O3 |
|---|---|
Molecular Weight |
383.37 g/mol |
IUPAC Name |
N-[4-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C16H17N9O3/c1-9(26)17-15-18-13(19-16(20-15)24(2)3)7-25-22-14(21-23-25)10-4-5-11-12(6-10)28-8-27-11/h4-6H,7-8H2,1-3H3,(H,17,18,19,20,26) |
InChI Key |
JEJWKTDKYZSXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11066864.png)
![Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11066867.png)

![5'-Benzyl-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066874.png)
![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11066876.png)
![5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066893.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11066902.png)
![Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11066905.png)
![3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11066909.png)
![4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11066919.png)
![8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11066924.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
![(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B11066929.png)

